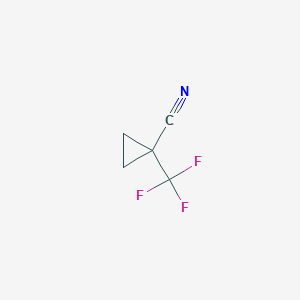

1-(Trifluoromethyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQMRRQNVCBXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573695 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96110-56-4 | |

| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step A: Synthesis of Intermediate 1 (Tosylate Intermediate)

- Starting materials: 1-(trifluoromethyl)cyclopropyl-1-alcohol and acetonitrile (solvent).

- Reagents: Sodium hydride (NaH) and p-toluenesulfonyl chloride (tosyl chloride).

- Conditions:

- The reaction mixture is cooled to between -5 to 0 °C.

- Sodium hydride is added in portions and stirred for 0.5 hours.

- Tosyl chloride is then added gradually, and the mixture is maintained at 20-30 °C overnight.

- Workup: The reaction mixture is washed with water, separated, dried over anhydrous sodium sulfate, and concentrated to yield intermediate 1.

- Yields and purity: Approximately 75-77% yield with purity around 98.5-98.7%.

Step B: Synthesis of Intermediate 2 (Nitrile Intermediate)

- Starting material: Intermediate 1.

- Reagents: Sodium cyanide (NaCN) and N,N-dimethylformamide (DMF) as solvent.

- Conditions:

- The mixture is refluxed at 140-160 °C overnight.

- Workup: After cooling, the mixture is diluted with water and extracted with an organic solvent such as methyl tert-butyl ether.

- Purification: The crude product is distilled under normal pressure, collecting fractions boiling at 66-69 °C to obtain intermediate 2.

- Yields and purity: Approximately 75.8% yield with 98% purity.

Step C: Hydrolysis to Target Product

- Starting material: Intermediate 2.

- Reagents: Sodium hydroxide solution (2-6 mol/L).

- Conditions:

- Reflux at about 110 °C until complete reaction.

- The reaction mixture is acidified to pH 1-2 using concentrated hydrochloric acid.

- Workup: Multiple extractions with an organic solvent such as dichloromethane, ethyl acetate, or methyl tert-butyl ether.

- Final product: Concentration of combined organic phases yields 1-(trifluoromethyl)cyclopropane-1-carbonitrile as a white solid.

- Yields and purity: Around 84% yield with 98% purity.

Reaction Parameters and Molar Ratios

| Step | Reactants and Ratios (molar) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| A | 1-(trifluoromethyl)cyclopropyl-1-ol : NaH : Tosyl chloride = 1 : 2-6 : 1-2 | -5 to 0 (initial), then 20-30 (overnight) | ~12-16 hours (overnight) | Tosyl chloride and NaH added in portions |

| B | Intermediate 1 : NaCN : DMF = 1 : 1-1.5 : 12-14 | 140-160 | Overnight | Reflux in DMF |

| C | Intermediate 2 : NaOH (2-6 mol/L) | ~110 | Overnight | Acidify to pH 1-2 post-reaction |

Summary Table of Preparation Steps and Yields

| Step | Product | Yield (%) | Purity (%) | Key Reagents/Conditions |

|---|---|---|---|---|

| A: Tosylation | Intermediate 1 | 75.6-76.5 | 98.5-98.7 | NaH, p-toluenesulfonyl chloride, acetonitrile, 20-30 °C overnight |

| B: Cyanide substitution | Intermediate 2 | 75.8 | 98 | NaCN, DMF, reflux 140-160 °C overnight |

| C: Hydrolysis & isolation | This compound | 84 | 98 | NaOH (2-6 mol/L), reflux 110 °C, acidification, extraction |

Additional Research Findings

While the primary detailed preparation method is from patent CN110054558B, related research on trifluoromethyl-substituted cyclopropane and cyclobutane derivatives confirms the utility of such nitrile intermediates in further synthetic applications, including drug discovery. Analytical data such as NMR and melting points support the structural integrity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium cyanide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed:

Substitution Products: Various substituted cyclopropane derivatives.

Oxidation Products: Oxidized forms of the cyclopropane ring.

Reduction Products: Reduced forms of the carbonitrile group.

Coupling Products: Complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorine into organic compounds has been shown to enhance their biological activity and metabolic stability. 1-(Trifluoromethyl)cyclopropane-1-carbonitrile serves as a significant intermediate in the synthesis of several pharmaceutical agents. The unique trifluoromethyl group contributes to the compound's lipophilicity and stability, making it suitable for drug development.

- Drug Design : The compound's structural characteristics allow it to act as a building block for designing new drugs, particularly those targeting metabolic disorders and cancer treatments. Its rigidity and polarity make it an attractive candidate for creating novel therapeutic agents that can interact effectively with biological targets .

- Case Study : Research indicates that cyclopropane derivatives, including those with trifluoromethyl groups, show promise in enhancing the efficacy of existing drugs by improving their pharmacokinetic properties. For instance, studies have demonstrated that introducing such groups can help in overcoming metabolic pathways that typically degrade active pharmaceutical ingredients .

Agrochemical Applications

In agricultural chemistry, this compound is explored for its potential in developing more effective pesticides and herbicides.

- Enhanced Efficacy : The trifluoromethyl group is known to improve the bioavailability and stability of agrochemicals, leading to enhanced performance in pest control applications. This property is particularly beneficial in formulating products that require lower application rates while maintaining effectiveness .

- Research Findings : A study highlighted the role of fluorinated compounds in modifying the physicochemical properties of agrochemicals, which can lead to better absorption by plants and reduced environmental impact due to lower required dosages .

Material Science Applications

The unique properties of this compound also extend to material science.

- Polymer Development : This compound is being investigated for its potential use in synthesizing advanced polymers with specific characteristics such as increased thermal stability and chemical resistance. These materials could find applications in coatings, adhesives, and other industrial products .

- Case Study : Research has shown that incorporating trifluoromethyl groups into polymer backbones can significantly enhance their mechanical properties and durability. This makes them suitable for high-performance applications where traditional materials may fail .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a standard reference material.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides structural rigidity, while the carbonitrile group can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Aromatic Ring Substitutions

- Target Compound : 1-(Trifluoromethyl)cyclopropane-1-carbonitrile (CymitQuimica, Ref: 10-F214358)

- Pyridine Derivatives :

- 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile (CymitQuimica, Ref: 10-F715889) incorporates a pyridinyl group, improving water solubility and enabling coordination in metal-catalyzed reactions .

- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile (CAS: 1433906-75-2) adds a chlorine atom, enhancing electrophilicity for nucleophilic aromatic substitution .

- Halogenated Phenyl Derivatives :

Heteroatom-Containing Substituents

- 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile (CAS: 36674-50-7) includes a sulfonyl group, increasing electron-withdrawing effects and altering reactivity toward nucleophiles .

Physical and Chemical Properties

Biological Activity

1-(Trifluoromethyl)cyclopropane-1-carbonitrile (TFCPC) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making TFCPC a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of TFCPC is C4H3F3N, characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile functional group. This structure contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer activity. For instance, derivatives of TFCPC have shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer) cells. In one study, the IC50 values of related compounds were found to be lower than that of Doxorubicin, a standard chemotherapeutic agent, indicating enhanced efficacy against certain cancer types .

The biological activity of TFCPC is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have demonstrated that TFCPC derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : The presence of the trifluoromethyl group may influence signaling pathways related to cell growth and differentiation .

Case Studies

- In vitro Studies on Cancer Cell Lines : A series of experiments were conducted using TFCPC derivatives against various human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 10 µM.

- Molecular Docking Studies : Computational studies have suggested that TFCPC can effectively bind to targets such as the epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth. These findings highlight the potential for TFCPC as a lead compound for novel anticancer therapies .

Synthesis and Derivatives

The synthesis of TFCPC typically involves the cyclopropanation of olefins using trifluoromethylating agents. Recent advancements have improved the efficiency and selectivity of these reactions, enabling the production of TFCPC in higher yields. Various derivatives have been synthesized to explore structure-activity relationships (SAR), revealing that modifications to the carbon chain or functional groups can significantly impact biological activity .

Table 1: Biological Activity of TFCPC Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TFCPC Derivative A | A549 | 22.4 | Apoptosis induction |

| TFCPC Derivative B | HCT116 | 17.8 | Enzyme inhibition |

| TFCPC Derivative C | HePG2 | 12.4 | Signaling modulation |

Table 2: Synthesis Methods for TFCPC

| Method | Yield (%) | Conditions |

|---|---|---|

| Cyclopropanation with CF3 | 85 | Room temperature |

| Radical cyclopropanation | 78 | UV light catalysis |

| Direct trifluoromethylation | 70 | Under inert atmosphere |

Q & A

Basic: What are the standard synthetic routes for 1-(trifluoromethyl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclopropanation of pre-functionalized aromatic precursors. For example:

- Stepwise Functionalization : As shown in , nitration of 1-(4-methoxyphenyl)cyclopropanecarbonitrile followed by demethylation and reduction yields amino-substituted derivatives. Adapting this approach, trifluoromethyl groups can be introduced via electrophilic substitution or cross-coupling reactions.

- Cyclopropane Ring Formation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane ring. highlights cyclopropanation as a critical step for ring strain management.

Optimization Tips : - Monitor reaction progress with LCMS (non-ionizable intermediates may require alternative methods like NMR, as in ).

- Adjust solvent polarity (THF or DCM) to stabilize reactive intermediates.

Basic: How can researchers characterize this compound and resolve spectral data contradictions?

Answer:

- NMR Analysis : Focus on characteristic shifts for the cyclopropane ring (δ ~1.2–1.9 ppm for protons) and trifluoromethyl groups (δ ~110–120 ppm for NMR). provides NMR data for analogous compounds (e.g., δ 1.32–1.87 ppm for cyclopropane protons).

- LCMS Challenges : Some cyclopropane derivatives do not ionize efficiently in ESI ( ). Use APCI or MALDI for better ionization.

- Contradiction Resolution : If spectral data conflicts with computational predictions (e.g., DFT calculations), validate with X-ray crystallography (referenced in for related structures).

Advanced: What strategies mitigate steric and electronic challenges during functionalization of the cyclopropane ring?

Answer:

- Steric Hindrance : Use bulky directing groups (e.g., tert-butoxycarbonyl in ) to control regioselectivity during electrophilic substitution.

- Electronic Effects : The electron-withdrawing trifluoromethyl and nitrile groups deactivate the ring. Activate intermediates via temporary protective groups (e.g., methoxy in , later removed via BBr).

- Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, leveraging halogenated precursors (e.g., 1-(4-bromophenyl) derivatives in and ).

Advanced: How do computational methods aid in predicting reactivity and stability of this compound derivatives?

Answer:

- DFT Calculations : Model transition states for cyclopropanation or ring-opening reactions. ’s analysis of Diels-Alder reactivity in trifluoromethyl-substituted aromatics can guide analogous studies.

- Stability Prediction : Assess ring strain (≈27 kcal/mol for cyclopropane) and substituent effects using molecular mechanics (MMFF94) or ab initio methods. ’s data on chlorinated analogs suggests electron-withdrawing groups enhance stability against hydrolysis.

Advanced: How can researchers address contradictions in biological activity data for derivatives of this compound?

Answer:

- Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular uptake). For example, ’s ligand (a cyclopropane-carbonitrile derivative) shows WDR5-MYC inhibition, but conflicting cellular efficacy might arise from solubility issues.

- Metabolic Stability : Use LC-MS/MS to track metabolite formation (e.g., hydrolysis of the nitrile group to amides).

- Structural Analogues : Test truncated derivatives (e.g., remove the trifluoromethyl group) to isolate pharmacophoric contributions, as in ’s SAR studies on piperidine-based inhibitors.

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity : While direct data is limited, structurally similar nitriles (e.g., ’s 1-chlorocyclopropane-1-carbonyl chloride) require fume hood use and PPE.

- Reactivity : Avoid strong acids/bases to prevent ring-opening (cyclopropanes are prone to acid-catalyzed decomposition).

- Storage : Store under inert gas (N or Ar) at –20°C to minimize degradation.

Advanced: What are the applications of this compound in fragment-based drug discovery?

Answer:

- Fragment Screening : Its rigid cyclopropane scaffold and polar nitrile/trifluoromethyl groups make it a versatile fragment for targeting hydrophobic pockets (e.g., ’s use in WDR5-MYC inhibitors).

- SPR and X-ray Crystallography : Use surface plasmon resonance (SPR) to measure binding kinetics, followed by co-crystallization (as in ’s phosphazene derivatives) to guide optimization.

Advanced: How can stereochemical outcomes be controlled during cyclopropanation?

Answer:

- Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Evans’ dirhodium catalysts) to induce enantioselectivity. ’s synthesis of (1R,2R)-configured cyclopropanes demonstrates this approach.

- Kinetic Resolution : Separate diastereomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.